

# Spectroscopic Characterization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: A Technical Guide

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## Compound of Interest

	2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Compound Name:	Methoxyphenyl)cyclopropane-1-carboxylic acid
Cat. No.:	B1626644

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is grounded in fundamental principles of spectroscopy and draws comparisons with structurally related molecules to offer a robust predictive framework for the characterization of this compound.

## Introduction: The Structural Significance of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

**2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid** ( $C_{11}H_{12}O_3$ , Molecular Weight: 192.21 g/mol) is a small organic molecule featuring a cyclopropane ring, a methoxy-substituted phenyl group, and a carboxylic acid moiety.<sup>[1]</sup> The rigid cyclopropane scaffold and the electronic nature of the methoxyphenyl group make this and similar structures intriguing candidates in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any research and development endeavor, and spectroscopic techniques provide the most powerful tools for this purpose. This guide will explain the expected spectroscopic signatures of this molecule, providing a valuable reference for its synthesis and characterization.

Molecular Structure:

Caption: Molecular structure of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**.

## Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural assignment.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent can influence the chemical shift of exchangeable protons, such as the carboxylic acid proton.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for each unique carbon atom.
  - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

- 2D NMR Experiments (Optional but Recommended):
  - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

## Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum is expected to be complex due to the presence of the cyclopropane ring, which induces diastereotopicity and complex spin-spin coupling patterns.

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Notes
Carboxylic Acid (-COOH)	10.0 - 12.0	Broad Singlet	1H	Chemical shift is concentration and solvent dependent.
Aromatic (Ar-H)	6.7 - 7.3	Multiplet	4H	The meta-substitution pattern will lead to a complex multiplet.
Methoxy (-OCH <sub>3</sub> )	~3.8	Singlet	3H	A characteristic singlet for a methoxy group.
Cyclopropane (CH-Ar)	2.0 - 2.5	Multiplet	1H	
Cyclopropane (CH-COOH)	1.5 - 2.0	Multiplet	1H	
Cyclopropane (-CH <sub>2</sub> -)	1.0 - 1.5	Multiplet	2H	The two protons of the CH <sub>2</sub> group are diastereotopic and will likely show complex splitting.

## Predicted <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Carboxylic Acid (-COOH)	175 - 185	The downfield chemical shift is characteristic of a carboxylic acid carbon. <a href="#">[2]</a>
Aromatic (C-O)	158 - 162	Quaternary carbon attached to the methoxy group.
Aromatic (C-C)	138 - 142	Quaternary carbon attached to the cyclopropane ring.
Aromatic (CH)	110 - 130	Four distinct signals are expected for the aromatic CH carbons.
Methoxy (-OCH <sub>3</sub> )	55 - 60	Typical chemical shift for a methoxy carbon.
Cyclopropane (CH)	20 - 30	
Cyclopropane (CH <sub>2</sub> )	10 - 20	

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

## Experimental Protocol: IR Spectroscopy

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

- Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

## Predicted IR Absorption Bands

The IR spectrum of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid** is expected to show several characteristic absorption bands.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Broad	This very broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching bands. <a href="#">[2]</a> <a href="#">[3]</a>
C-H (Aromatic)	3000 - 3100	Medium	
C-H (Aliphatic)	2850 - 3000	Medium	Includes C-H stretches of the cyclopropane and methoxy groups.
C=O (Carboxylic Acid)	1680 - 1720	Strong	The strong carbonyl stretch is a key diagnostic peak. <a href="#">[2]</a> <a href="#">[3]</a>
C=C (Aromatic)	1450 - 1600	Medium to Weak	A series of bands characteristic of the benzene ring.
C-O (Carboxylic Acid/Ether)	1200 - 1320	Strong	A combination of C-O stretching from the carboxylic acid and the methoxy group. <a href="#">[3]</a>

## Mass Spectrometry (MS)

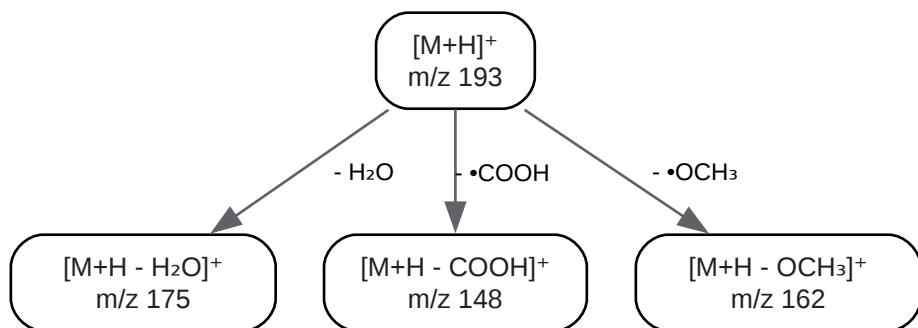
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

### Experimental Protocol: Mass Spectrometry

- Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be run in either positive or negative ion mode.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.
- Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the molecular ion and generate a characteristic fragmentation pattern.

### Predicted Mass Spectral Data

- Molecular Ion:
  - In positive ion mode, the protonated molecule  $[M+H]^+$  is expected at m/z 193.0865.
  - In negative ion mode, the deprotonated molecule  $[M-H]^-$  is expected at m/z 191.0708.
- Major Fragmentation Pathways:
  - Loss of  $H_2O$  (18 Da): From the carboxylic acid group.
  - Loss of  $COOH$  (45 Da): Cleavage of the carboxylic acid group.
  - Loss of  $OCH_3$  (31 Da): Cleavage of the methoxy group.
  - Cleavage of the cyclopropane ring can lead to a variety of smaller fragments.

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Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

## Conclusion

The spectroscopic data predicted in this guide provide a detailed and scientifically grounded framework for the characterization of **2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid**. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the integrity and reproducibility of scientific findings in the fields of chemical synthesis and drug development.

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## References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626644#spectroscopic-data-nmr-ir-ms-for-2-3-methoxyphenyl-cyclopropane-1-carboxylic-acid]

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